molecular formula C19H15NO5 B4825638 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE

Cat. No.: B4825638
M. Wt: 337.3 g/mol
InChI Key: BASNTZUYIVQJEY-UHFFFAOYSA-N
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Description

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE is a complex organic compound that features both an indole and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE typically involves the reaction of isatin derivatives with phenylacetic acid derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized indole derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its cytotoxic properties, particularly in cancer research.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets within cells. The compound may exert its effects by binding to proteins or enzymes, thereby altering their activity. This can lead to changes in cellular processes such as apoptosis (programmed cell death), which is particularly relevant in the context of cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and phenylacetic acid derivatives, such as:

Uniqueness

What sets 2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE apart is its unique combination of functional groups, which may confer distinct biological activities. Its specific structure allows for targeted interactions with molecular targets, potentially making it a more effective cytotoxic agent compared to similar compounds .

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12-6-8-13(9-7-12)16(21)11-25-17(22)10-20-15-5-3-2-4-14(15)18(23)19(20)24/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASNTZUYIVQJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
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2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
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2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
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2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
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2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE
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2-(4-METHYLPHENYL)-2-OXOETHYL 2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETATE

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